N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide
CAS No.: 950474-60-9
Cat. No.: VC11900765
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950474-60-9 |
|---|---|
| Molecular Formula | C19H22N2O4S |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C19H22N2O4S/c1-25-18-10-9-16(21-12-5-13-26(21,23)24)14-17(18)20-19(22)11-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,20,22) |
| Standard InChI Key | HMUWFSYYSZYKBO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=CC=C3 |
| Canonical SMILES | COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=CC=C3 |
Introduction
N-[5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide is a complex organic compound that incorporates a thiazolidine ring, a methoxyphenyl group, and a phenylpropanamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.
Synthesis and Preparation
The synthesis of N-[5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide typically involves multiple steps, including the formation of the thiazolidine ring and the attachment of the phenylpropanamide group. Detailed synthesis protocols may vary depending on the specific starting materials and conditions used.
Comparison with Similar Compounds
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide | C19H22N2O4S | Thiazolidine, methoxyphenyl, phenylpropanamide | Potential antimicrobial, anti-inflammatory |
| 2-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)acetic acid | C5H9NO4S | Thiazolidine, acetic acid | Anti-inflammatory |
| N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-fluorophenyl)acetamide | C18H17FN4O3S | Thiazolidine, indazole, fluorophenylacetamide | Potential biological activity |
Research Findings and Future Directions
While specific research findings on N-[5-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide are not widely available, studies on similar thiazolidine derivatives suggest promising biological activities. Future research should focus on synthesizing this compound efficiently and evaluating its pharmacological properties to explore potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume